![molecular formula C16H19NO2S2 B2600604 1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide CAS No. 2415631-08-0](/img/structure/B2600604.png)
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide, also known as MTIP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which are involved in the regulation of several physiological processes in the central nervous system (CNS).
Mecanismo De Acción
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor without directly activating it. mGluR5 is a G protein-coupled receptor that is coupled to several intracellular signaling pathways, including the phospholipase C (PLC), the extracellular signal-regulated kinase (ERK), and the mammalian target of rapamycin (mTOR) pathways. By enhancing the activity of mGluR5, this compound can potentially regulate the activity of these signaling pathways, which are involved in several physiological processes in the CNS.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the CNS. It has been shown to enhance the activity of mGluR5, which can potentially regulate the release of several neurotransmitters, including glutamate, dopamine, and GABA. It has also been shown to modulate the activity of several intracellular signaling pathways, including the PLC, ERK, and mTOR pathways. These effects can potentially regulate several physiological processes in the CNS, including synaptic plasticity, neuronal excitability, and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has several advantages for lab experiments. It is a highly selective and potent modulator of mGluR5, which means that it can be used to study the specific effects of mGluR5 modulation on several physiological processes in the CNS. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, this compound also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in some experimental setups. It also has a relatively short half-life in vivo, which can limit its effectiveness in some animal models.
Direcciones Futuras
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has several potential future directions for research. One direction is to study its potential therapeutic applications in several CNS disorders, including anxiety, depression, schizophrenia, and addiction. Another direction is to study its effects on several intracellular signaling pathways, including the PLC, ERK, and mTOR pathways, which are involved in several physiological processes in the CNS. A third direction is to study its potential interactions with other compounds, including other positive allosteric modulators of mGluR5 and other compounds that modulate the activity of intracellular signaling pathways. Overall, this compound has several potential future directions for research, which can potentially lead to the development of novel therapeutic interventions for several CNS disorders.
Métodos De Síntesis
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide can be synthesized through a multistep process that involves the reaction of 3-methylbenzaldehyde with cyclopropylmethylamine to form the corresponding imine intermediate, which is then reduced with sodium borohydride to yield the amine product. The amine is then reacted with methanesulfonyl chloride to form the final sulfonamide product. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in several CNS disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to enhance the activity of mGluR5, which is involved in the regulation of several neurotransmitter systems, including glutamate, dopamine, and GABA. By modulating the activity of mGluR5, this compound can potentially regulate the balance between excitatory and inhibitory neurotransmission, which is disrupted in several CNS disorders.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-13-3-2-4-14(9-13)11-21(18,19)17-12-16(6-7-16)15-5-8-20-10-15/h2-5,8-10,17H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIFSODUNKRYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600521.png)


![N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600526.png)
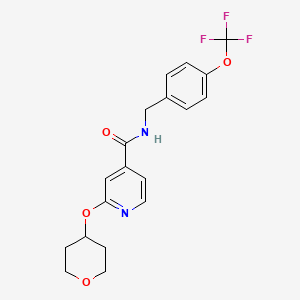
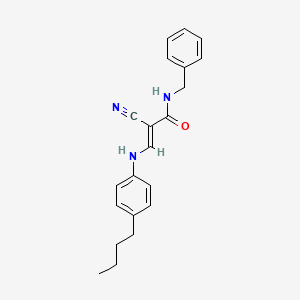
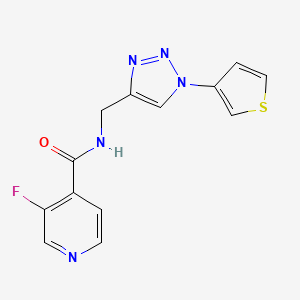
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine](/img/structure/B2600533.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2600534.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide](/img/structure/B2600535.png)
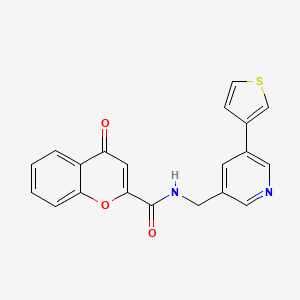
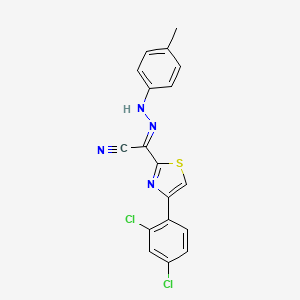
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2600543.png)
![1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2600544.png)
